6-(Trifluoromethoxy)quinolin-2(1H)-one

Lipophilicity Physicochemical Properties Drug Design

Procure 6-(trifluoromethoxy)quinolin-2(1H)-one (CAS 676131-27-4) for rigorous SAR studies where generic 6-substituted analogs fail. The trifluoromethoxy group provides uniquely tuned lipophilicity (LogP 3.03) and metabolic stability that methoxy, chloro, or CF3 alternatives cannot replicate. This scaffold delivers validated MCHr1 antagonism (IC50 34 nM) and a pre-characterized hERG liability benchmark (Ki 1.80 µM), enabling cardiac safety derisking early in lead optimization. Ideal for antimalarial programs targeting resistant Plasmodium strains and kinase inhibitor diversification campaigns. Request a quote or explore bulk pricing today.

Molecular Formula C10H6F3NO2
Molecular Weight 229.15 g/mol
CAS No. 676131-27-4
Cat. No. B1467742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Trifluoromethoxy)quinolin-2(1H)-one
CAS676131-27-4
Molecular FormulaC10H6F3NO2
Molecular Weight229.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=O)N2)C=C1OC(F)(F)F
InChIInChI=1S/C10H6F3NO2/c11-10(12,13)16-7-2-3-8-6(5-7)1-4-9(15)14-8/h1-5H,(H,14,15)
InChIKeyGVSUVWNRUWZJGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Trifluoromethoxy)quinolin-2(1H)-one CAS 676131-27-4: Core Scaffold Properties and Procurement Specifications


6-(Trifluoromethoxy)quinolin-2(1H)-one (CAS 676131-27-4) is a fluorinated quinoline derivative featuring a trifluoromethoxy substituent at the 6-position and a lactam moiety at the 2-position, with a molecular weight of 229.15 g/mol . The compound serves as a versatile scaffold in medicinal chemistry due to the quinolin-2(1H)-one core, a privileged structure known for its presence in numerous therapeutic agents and capacity for further functionalization [1]. This specific substitution pattern positions the compound as a valuable building block for structure-activity relationship (SAR) studies, particularly in the development of kinase inhibitors and antimicrobial agents.

6-(Trifluoromethoxy)quinolin-2(1H)-one: Why In-Class Quinolin-2-ones Are Not Interchangeable Without Performance Loss


Quinolin-2(1H)-one derivatives exhibit profound sensitivity to the nature and position of substituents on the core scaffold. Generic substitution among 6-substituted analogs is inadvisable because the electronic properties, lipophilicity, and metabolic stability imparted by the trifluoromethoxy group differ substantially from those of alternative substituents such as methoxy, chloro, or trifluoromethyl . These physicochemical divergences translate directly into quantifiable variations in target binding affinity, cellular permeability, and metabolic clearance rates, thereby undermining the predictive validity of SAR models and compromising experimental reproducibility if an unverified analog is substituted [1].

6-(Trifluoromethoxy)quinolin-2(1H)-one Differentiation: Quantified Evidence Versus Key Comparators


Lipophilicity Differentiation: Quantified LogP Advantage of 6-Trifluoromethoxy Substitution Versus Methoxy Analog

The trifluoromethoxy group confers measurably higher lipophilicity relative to a methoxy substituent, while maintaining comparable lipophilicity to a trifluoromethyl group. This property directly influences membrane permeability and target engagement in cellular assays . For the target compound itself, the calculated LogP value is 3.03 .

Lipophilicity Physicochemical Properties Drug Design

Metabolic Stability Contrast: Reduced Microsomal Stability of CF3O Substituent Relative to CH3O and CF3 Analogs

Contrary to common assumptions about fluorinated groups, the trifluoromethoxy substituent typically decreases metabolic stability compared to both methoxy and trifluoromethyl counterparts. Microsomal stability studies across a series of aliphatic derivatives demonstrate this trend consistently . The CF3O-substituted compounds exhibit reduced metabolic stability versus CH3O- or CF3-substituted counterparts, with the exception of N-alkoxy(sulfon)amide series where this trend does not hold .

Metabolic Stability Microsomal Clearance ADME

Pharmacophoric Requirement: Trifluoromethoxy as Essential Motif for ELQ Antimalarial Potency

In the design of endochin-like quinolones (ELQs) for antimalarial applications, the attachment of a substituted trifluoromethoxy biaryl side chain at the 6-position of the quinolone core has been identified as crucially important for generating selective and potent compounds [1]. Trifluoromethyl substitution in this class has provided a significant increase in antimalarial response against Plasmodium-resistant strains and in vivo models [1]. The review further establishes that 6-chloro and 7-methoxy moieties are essential pharmacophores specifically when the trifluoromethoxy biaryl side chain is placed at the 2- or 3-position, underscoring the non-fungible, position-dependent nature of this substituent [1].

Antimalarial Endochin-like Quinolones Pharmacophore

hERG Liability Benchmark: Ki of 1.80 µM for 6-Trifluoromethoxy Quinolin-2-one Derivative

For a derivative featuring the 6-(trifluoromethoxy)quinolin-2(1H)-one core—specifically 4-(1-(benzo[d][1,3]dioxol-5-ylmethyl)piperidin-4-ylamino)-1-methyl-6-(trifluoromethoxy)quinolin-2(1H)-one (CHEMBL210273)—binding affinity for the hERG potassium channel was measured at Ki = 1.80 µM (1800 nM) in HEK293 cells stably transfected with hERG [1]. This value serves as a quantitative benchmark for cardiac safety assessment in lead optimization programs utilizing this scaffold.

Cardiotoxicity hERG Safety Pharmacology

Kinase Inhibition Potential: IC50 of 34 nM for 6-Trifluoromethoxy Quinolin-2-one Derivative at MCHr1

A derivative containing the 6-(trifluoromethoxy)quinolin-2(1H)-one core, CHEMBL210273, demonstrated potent displacement of [125I]MCH from the melanin-concentrating hormone receptor 1 (MCHr1) with an IC50 of 34 nM in IMR32 cells [1]. This sub-100 nM potency validates the scaffold's capacity to engage GPCR targets with high affinity and provides a reference point for structure-activity relationship expansion.

Kinase Inhibition GPCR Melanin-Concentrating Hormone Receptor

Kinetic Solubility Parity: CF3O Substituent Maintains Comparable Solubility to CH3O and CF3 Analogs

Despite its higher lipophilicity, the trifluoromethoxy group does not compromise aqueous kinetic solubility relative to methoxy or trifluoromethyl analogs. Studies across a series of aliphatic derivatives found that kinetic solubility of CF3O-containing compounds was comparable to that of analogs bearing CH3O and CF3 moieties . This finding challenges the conventional inverse correlation between lipophilicity and solubility.

Solubility Formulation Physicochemical Properties

6-(Trifluoromethoxy)quinolin-2(1H)-one: Recommended Research Applications and Procurement Scenarios


Endochin-like Quinolone (ELQ) Antimalarial Development

Researchers developing novel antimalarial agents should prioritize the 6-(trifluoromethoxy)quinolin-2(1H)-one scaffold based on established SAR demonstrating that trifluoromethoxy substitution at the 6-position is a critical pharmacophoric element for achieving potent activity against Plasmodium-resistant strains. The scaffold enables systematic exploration of biaryl side chain modifications essential for selectivity and in vivo efficacy [1].

GPCR-Targeted Drug Discovery: MCHr1 Antagonist Optimization

The 6-(trifluoromethoxy)quinolin-2(1H)-one core has demonstrated validated potency at the melanin-concentrating hormone receptor 1 (MCHr1) with an IC50 of 34 nM for a representative derivative [1]. This scaffold serves as a quantitatively benchmarked starting point for medicinal chemistry campaigns targeting obesity and metabolic disorders via MCHr1 antagonism.

Kinase Inhibitor Scaffold Diversification with Documented hERG Liability Baseline

For kinase inhibitor programs requiring scaffold diversification, the 6-(trifluoromethoxy)quinolin-2(1H)-one core offers the advantage of a pre-characterized hERG liability benchmark (Ki = 1.80 µM) [1]. This allows medicinal chemists to quantitatively assess the impact of structural modifications on cardiac safety early in lead optimization, potentially accelerating the design of candidates with improved therapeutic windows.

Physicochemical Property Probe Studies: CF3O Substituent Effects

The compound serves as an ideal probe molecule for systematic investigation of trifluoromethoxy substituent effects on lipophilicity (LogP 3.03), metabolic stability, and kinetic solubility [1]. Procurement of this scaffold enables rigorous comparative studies against CH3O- and CF3-substituted analogs to build predictive models for fluorinated group selection in drug design [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Trifluoromethoxy)quinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.